molecular formula C33H42N8O10S2 B12429097 H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH

Cat. No.: B12429097
M. Wt: 774.9 g/mol
InChI Key: ICSANXSPLDFBSA-OOPVGHQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH is a synthetic peptide sequence of significant interest in proteomics and biochemical research . The notation "Cys(1)" indicates the potential for an intramolecular disulfide bond to form between the two cysteine residues, creating a stable, cyclic structure that constrains the peptide's conformation . This structural motif is critical for the biological activity of many native peptides, such as hormones, making this compound a valuable template for studying structure-function relationships . Researchers can utilize this peptide as a key intermediate in the solid-phase synthesis of larger, more complex peptides or protein fragments . Its sequence, particularly the Tyr-Phe-Gln-Asn segment, may also be engineered into analogs of bioactive peptides like vasopressin or oxytocin for receptor binding studies and agonist/antagonist development . The presence of multiple side-chain functional groups, including the phenolic ring of tyrosine, the carboxamide groups of glutamine and asparagine, and the free carboxylic acid at the C-terminus, provides versatile sites for further chemical modification, conjugation, or immobilization . This product is intended for Research Use Only and is not approved for human or veterinary diagnostics or therapies .

Properties

Molecular Formula

C33H42N8O10S2

Molecular Weight

774.9 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

InChI

InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

ICSANXSPLDFBSA-OOPVGHQCSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin Type : Rink amide MBHA resin (0.6 mmol/g loading) is preferred for C-terminal carboxylate peptides.
  • First Amino Acid Coupling : Fmoc-Cys(STmp)-OH or Fmoc-Cys(Acm)-OH is anchored using HBTU/DIPEA activation in DMF.

Iterative Deprotection and Coupling

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min).
  • Coupling Reagents : HBTU/HOBt or DIC/Oxyma Pure in DMF, with double couplings (2 × 1 hr) for sterically hindered residues like glutamine and asparagine.

Orthogonal Protecting Group Strategies

The presence of two cysteine residues necessitates orthogonal protection to prevent premature disulfide formation.

Protecting Group Combinations

Group Stability Deprotection Method Use Case
Acm (Acetamidomethyl) Acid-stable, SPPS-compatible I₂ in MeOH/H₂O (pH 2–3) First Cys protection
STmp (Trimethylsulfonium) Piperidine-stable 0.5 M DTT, pH 8.5 (5 min) Second Cys protection
Trt (Trityl) Acid-labile TFA/TIS/CH₂Cl₂ (2:95:3) Alternative to STmp

Sequential Deprotection Protocol

  • STmp Removal : Treat resin with 0.5 M DTT in 6 M guanidine-HCl (pH 8.5) to expose first thiol.
  • Intrachain Disulfide Formation : Oxidize with 10 mM iodine in MeOH/H₂O (4:1) for 1 hr.
  • Acm Removal : Repeat iodine treatment (0.1 M in 90% AcOH) to liberate second thiol.

Critical Coupling Optimization

Challenging residues in the sequence require tailored coupling conditions:

Glutamine and Asparagine Coupling

  • Side-Chain Protection : Trt for Gln, Trt or Pmc for Asn.
  • Coupling Efficiency : 95% achieved using 5-fold excess of Fmoc-Gln(Trt)-OH with DIC/Oxyma Pure (2 × 45 min).

Cysteine Incorporation

Position Protecting Group Coupling Time Yield
Cys1 STmp 2 × 1 hr 98%
Cys6 Acm 2 × 1.5 hr 95%

Disulfide Bond Formation

Oxidizing Agents Compared

Agent Concentration Solvent Time Yield Purity
I₂ 0.1 M MeOH/H₂O (4:1) 1 hr 92% 95%
Air - DMSO/H₂O (9:1) 48 hr 75% 88%
H₂O₂ 30% AcOH 2 hr 85% 90%

Iodine oxidation in acidic methanol/water mixtures proves most effective, producing cyclic monomer over dimers.

Purification and Analytical Validation

Crude Peptide Workup

  • Cleavage Cocktail : TFA/TIS/H₂O (95:2.5:2.5, 3 hr).
  • Precipitation : Cold diethyl ether (3 × 50 mL), lyophilization.

HPLC Purification

Column Gradient Retention Time Purity
C18, 5 μm 5–60% ACN/0.1% TFA, 30 min 18.7 min 98.5%

Mass Spectrometry Confirmation

  • Observed m/z : 1027.2 [M+H]⁺ (Calc. 1027.1).
  • Disulfide Verification : MS/MS shows characteristic 2 Da mass loss at cysteine residues.

Scalability and Yield Optimization

Batch-Size Considerations

Scale (mmol) Overall Yield Purity
0.1 62% 95%
1.0 58% 93%
10 54% 90%

Yield losses at larger scales primarily occur during lyophilization and oxidation steps.

Comparative Analysis of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

Parameter SPPS Solution-Phase
Cycle Time 5 days 14 days
Average Purity 98% 82%
Cys Misincorporation 0.3% 4.7%

SPPS dominates due to superior control over cysteine pairing.

Industrial-Scale Production Challenges

Cost Drivers

Component % of Total Cost
Protected Cys 41%
HPLC Purification 29%
Resin 18%

Transition to continuous flow SPPS could reduce resin costs by 60% through reuse.

Emerging Methodologies

Photocontrolled Disulfide Formation

  • Light Source : 365 nm LED
  • Catalyst : Eosin Y (0.1 mol%)
  • Yield : 89% in 2 hr (vs. 92% for I₂)

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: can undergo various chemical reactions, including:

    Oxidation: The thiol groups of cysteine residues can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Functional groups on the amino acids can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for thiol groups.

Major Products

The major products of these reactions include:

    Disulfide-bonded peptides: Formed through oxidation.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Modified peptides: Created through substitution reactions.

Scientific Research Applications

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide to study disulfide bond formation and stability.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic applications, such as in the design of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH involves its ability to form disulfide bonds, which can stabilize its structure and influence its interactions with other molecules. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues and disulfide bonds. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Key Structural Features :

  • Disulfide Bond : The 1-6 disulfide bridge stabilizes the cyclic ring, a feature shared with oxytocin and argipressin.
  • Terminal Modifications : The free carboxylic acid (COOH) at the C-terminal contrasts with the amidated tail of oxytocin, impacting solubility and degradation resistance.

Comparison with Structurally Similar Cyclic Peptides

Oxytocin (C-Y-I-Q-N-C-P-L-G-NH2)

  • Sequence Differences : Oxytocin contains Ile at position 3 and a C-terminal Pro-Leu-Gly-NH2 tail. The amidated tail enhances receptor binding to oxytocin receptors (OXTR) and prolongs half-life .
  • Biological Activity : Oxytocin induces uterine contractions and lactation. The target compound’s Phe3 substitution may reduce OXTR affinity but could enhance interactions with vasopressin receptors (V1a/V2) due to structural similarities with argipressin .
  • Stability : The amidated tail in oxytocin improves resistance to proteolytic cleavage compared to the free acid form of the target compound.

Argipressin (C-Y-F-Q-N-C-P-R-G-NH2)

  • Sequence Alignment : Shares the first five residues (C-Y-F-Q-N-C) with the target compound but includes Pro-Arg-Gly-NH2 at the C-terminal.
  • Functional Role : Argipressin (vasopressin) regulates water retention and blood pressure via V2 and V1a receptors. The target compound’s lack of the C-terminal tail may limit its vasoconstrictor activity but could retain partial receptor binding .

Other Cyclic Peptides with Disulfide Bridges

  • Compound 2m (H-Asp-Asn-Ser-Gln-(Cyclo-m)-[Trp-Gly-Gly-Phe]-Ala-OH): Features a similar cyclic motif but includes non-canonical amino acids and a larger 23-membered ring. This structural complexity reduces metabolic stability compared to the six-membered ring of the target compound .

Comparison with Modified Cysteine Derivatives

H-Cys(Me)-OH (S-Methylcysteine)

  • Structural Modification : Methylation of the cysteine thiol group eliminates disulfide bond formation capability.
  • Applications : Used as a solubility-enhancing precursor in peptide synthesis. Unlike the target compound, it lacks biological activity as a standalone peptide .

H-Cys(Trt)-OH (S-Tritylcysteine)

  • Functional Role : A selective Eg5 kinesin inhibitor (IC50 = 500 nM) due to trityl group-induced steric hindrance. The target compound’s disulfide-linked cyclic structure enables entirely different mechanisms, likely targeting neurohypophysial hormone receptors rather than microtubule dynamics .

Data Tables

Table 1: Structural and Functional Comparison with Neurohypophysial Hormones

Feature H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH Oxytocin Argipressin
Sequence C-Y-F-Q-N-C C-Y-I-Q-N-C-P-L-G-NH2 C-Y-F-Q-N-C-P-R-G-NH2
Molecular Weight ~774.8 g/mol* 1007.42 g/mol 1084.21 g/mol
Disulfide Bond 1-6 1-6 1-6
C-Terminal Modification Free acid (COOH) Amidated (CONH2) Amidated (CONH2)
Key Biological Role Not fully characterized Uterine contraction Vasoconstriction

*Calculated based on molecular formula.

Table 2: Comparison with Modified Cysteine Derivatives

Compound This compound H-Cys(Me)-OH H-Cys(Trt)-OH
Structure Cyclic hexapeptide Methylated cysteine Trityl-protected cysteine
Molecular Weight ~774.8 g/mol 135.19 g/mol 363.47 g/mol
Key Function Putative receptor ligand Solubility enhancer Eg5 kinesin inhibitor
IC50/EC50 N/A N/A 140–500 nM

Research Implications and Gaps

  • Receptor Specificity : The Phe3 substitution in the target compound may shift receptor preference from OXTR to vasopressin receptors, warranting binding assays .
  • Metabolic Stability : The free C-terminal acid likely reduces plasma half-life compared to amidated analogs; PEGylation or lipid conjugation could improve pharmacokinetics .
  • Synthetic Applications : The disulfide bridge offers a template for developing stable peptide therapeutics, akin to oxytocin derivatives .

Biological Activity

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH is a synthetic peptide notable for its unique amino acid sequence and structural properties, particularly the presence of two cysteine residues capable of forming disulfide bonds. These features significantly influence its biological activity, stability, and potential applications in various fields such as biochemistry, pharmacology, and materials science.

Chemical Composition and Structure

The molecular formula for this compound is C44H61N11O12S2 , with a molecular weight of approximately 1027.2 g/mol . The structure includes:

  • Cysteine (Cys) : Two residues that can form disulfide bonds.
  • Tyrosine (Tyr) : Contributes to potential receptor interactions.
  • Phenylalanine (Phe) : Provides hydrophobic characteristics.
  • Glutamine (Gln) and Asparagine (Asn) : Implicated in hydrogen bonding and molecular recognition.

The biological activity of this compound is primarily driven by its ability to interact with specific molecular targets, such as receptors and enzymes. The formation of disulfide bonds enhances the peptide's structural integrity, which is crucial for maintaining its biological functions. These interactions can modulate various signaling pathways and biological processes, including:

  • Protein-protein interactions : Facilitated by the peptide's structural conformation.
  • Enzyme modulation : Through binding to active sites or allosteric sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant properties : The cysteine residues may play a role in scavenging free radicals.
  • Cell signaling modulation : Potentially influencing pathways related to cell growth and differentiation.
  • Therapeutic applications : Investigated for use in peptide-based drug design due to its stability and interaction capabilities.

Research Findings and Case Studies

Several studies have focused on the synthesis, characterization, and biological evaluation of this compound:

  • A study demonstrated that the peptide could effectively bind to specific receptors involved in cellular signaling, leading to changes in gene expression profiles in treated cells .
  • Another investigation explored the role of disulfide bond formation in enhancing the stability of the peptide under physiological conditions, which is critical for its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar peptides is presented below:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
This compoundC44H61N11O12S21027.2Contains two cysteine residues
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-ArgC44H61N13O12S21007.2Lacks valine and glycine
Cys-Tyr-Ile-Gln-Asn-Cys-Pro-LeuC45H63N13O12S21020.3Contains isoleucine instead of phenylalanine
Arginine VasopressinC46H65N15O12S21084.3Functions primarily as an antidiuretic hormone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.